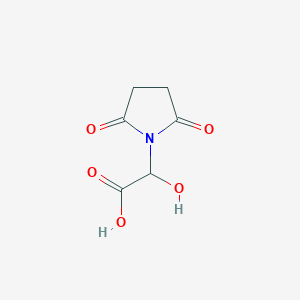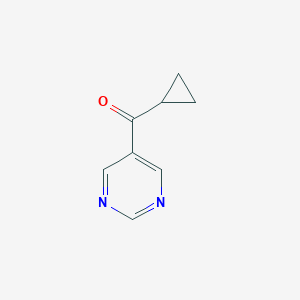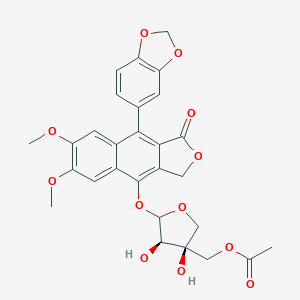![molecular formula C9H9BrN2O B040244 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)etanol CAS No. 116465-66-8](/img/structure/B40244.png)
2-(5-Bromo-1H-benzo[D]imidazol-1-YL)etanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 5-position of the benzimidazole ring and an ethanol group attached to the nitrogen atom of the imidazole ring makes this compound unique and potentially useful in various applications.
Aplicaciones Científicas De Investigación
2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may serve as a probe for studying biological processes involving benzimidazole derivatives.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound could be explored for similar therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as dyes or catalysts.
Mecanismo De Acción
Target of Action
It’s known that imidazole-containing compounds, which include this compound, have a broad range of biological properties . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole-containing compounds are known to interact with various biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities .
Action Environment
The reaction conditions for the synthesis of imidazole derivatives can be mild enough for the inclusion of a variety of functional groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol typically involves the following steps:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Bromination: The benzimidazole ring is then brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Introduction of the ethanol group: The final step involves the reaction of the brominated benzimidazole with an appropriate ethanol derivative under basic conditions to yield 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated benzimidazole.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products
Oxidation: 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)acetaldehyde or 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)acetic acid.
Reduction: 2-(1H-benzo[D]imidazol-1-YL)ethanol.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-benzo[D]imidazol-1-YL)ethanol: Lacks the bromine atom, which may result in different biological activities and properties.
5-Bromo-1H-benzo[D]imidazole: Lacks the ethanol group, which may affect its solubility and reactivity.
2-(5-Chloro-1H-benzo[D]imidazol-1-YL)ethanol: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical reactivity and biological activity.
Uniqueness
The presence of both the bromine atom and the ethanol group in 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol makes it unique compared to other benzimidazole derivatives. These functional groups can significantly impact the compound’s chemical reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-(5-bromobenzimidazol-1-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-7-1-2-9-8(5-7)11-6-12(9)3-4-13/h1-2,5-6,13H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUZNUCTJODRQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=CN2CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592211 |
Source


|
| Record name | 2-(5-Bromo-1H-benzimidazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116465-66-8 |
Source


|
| Record name | 2-(5-Bromo-1H-benzimidazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate](/img/structure/B40186.png)
